3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
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Overview
Description
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride (3-CPMT) is a novel small molecule with potential applications in the fields of medicine and biochemistry. It is a derivative of thiazole and has a molecular weight of 312.9 g/mol. 3-CPMT has been studied extensively in recent years due to its unique properties and potential applications in drug development, medical research and biochemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-(2-chlorobenzylidene)hydrazinecarbothioamide, which is then cyclized with acetic anhydride to form 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine. The resulting imine is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.
Starting Materials
2-chlorobenzaldehyde, thiosemicarbazide, acetic anhydride, hydrochloric acid
Reaction
2-chlorobenzaldehyde is reacted with thiosemicarbazide in ethanol to form 2-(2-chlorobenzylidene)hydrazinecarbothioamide., 2-(2-chlorobenzylidene)hydrazinecarbothioamide is then cyclized with acetic anhydride in ethanol to form 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine., The resulting imine is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.
Mechanism Of Action
The exact mechanism of action of 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins involved in inflammation, oxidative stress and cell death. It has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical And Physiological Effects
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-microbial and anti-cancer properties. It has also been found to possess neuroprotective effects and to reduce the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, it has been found to improve glucose tolerance and reduce body weight in obese individuals.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride in laboratory experiments is its high solubility in aqueous media. This makes it easy to handle and to use in various experiments. Additionally, it is a relatively inexpensive and readily available compound. However, 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is not as stable as some other compounds and is prone to degradation in certain conditions.
Future Directions
The potential applications of 3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride are vast and varied. In the future, it could be used in the development of novel drugs for the treatment of various diseases. Additionally, it could be used in the study of neurological disorders and in the development of new treatments for these disorders. It could also be used in the study of obesity and diabetes and in the development of new treatments for these conditions. Additionally, it could be used in the study of cancer, and in the development of new treatments for this disease. Finally, it could be used in the study of inflammation and oxidative stress and in the development of new treatments for these conditions.
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has been studied extensively in recent years due to its unique properties and potential applications in drug development, medical research and biochemistry. It has been found to possess anti-inflammatory, anti-oxidant, anti-microbial and anti-cancer properties. In addition, it has been used in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been used in the study of diabetes and obesity.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-9-4-2-1-3-8(9)7-13-5-6-14-10(13)12;/h1-6,12H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMVNPWBPUWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride |
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